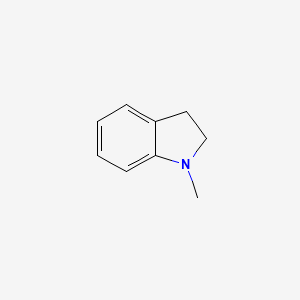

1-Methylindoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRXFHJQGIIJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237064 | |

| Record name | 1H-Indole, dihydromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88475-55-2 | |

| Record name | 1H-Indole, dihydromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, dihydromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methylindoline and Its Derivatives

Strategic Approaches to N-Methylation of Indoline (B122111) and Indole (B1671886) Precursors

The introduction of a methyl group at the nitrogen atom of an indoline or indole precursor is the defining step in the synthesis of the 1-methylindoline core. Modern methodologies strive for high efficiency, selectivity, and the use of environmentally benign reagents.

Catalytic methods offer an efficient route to N-methylation, often utilizing green methylating agents like dimethyl carbonate (DMC). These processes are valued for their high yields and cleaner reaction profiles.

One prominent catalytic system employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic catalyst in conjunction with DMC. This approach has proven highly effective for the N-methylation of various indole precursors, affording the desired N-methylated products in nearly quantitative yields. The reaction mechanism is proposed to involve two competing pathways, alkylation and acylation, with DABCO acting as a dual nucleophilic catalyst. Depending on the catalyst, the N-methylation of indole with DMC can yield different products; DABCO exclusively produces N-methylated indole, whereas 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to both N-methylated and N-methoxycarbonylated indoles.

The versatility of the DABCO/DMC system is demonstrated by its tolerance for various functional groups on the indole ring. For instance, 5-bromoindole (B119039) can be converted to N-methyl-5-bromoindole in almost quantitative yield. Furthermore, the system allows for the concurrent methylation of the indole nitrogen and other functional groups, such as a carboxylic acid, in a single step. Another organocatalyst, N,N,N′,N′-tetramethylethylenediamine (TMEDA), has also been shown to be highly active for the N-methylation of indoles and other heterocycles using DMC.

| Substrate | Catalyst | Methylating Agent | Solvent | Conditions | Product | Yield | Ref |

| 5-Bromoindole | DABCO (0.1 equiv) | DMC | DMF | 94-95 °C, 5 h | N-Methyl-5-bromoindole | ~100% | |

| Indole-2-carboxylic acid | DABCO (0.1 equiv) | DMC | DMF | 94-95 °C | Methyl N-methylindole-2-carboxylate | Excellent | |

| Carbazole | DABCO (0.1 equiv) | DMC | DMF | 94-95 °C | N-Methylcarbazole | Excellent | |

| 6-Nitroindole | - | DMC | - | - | N-Methyl-6-nitroindole | High |

Base-mediated N-methylation provides a complementary approach, often utilizing strong bases to deprotonate the indole or indoline nitrogen, thereby enhancing its nucleophilicity for subsequent reaction with a methylating agent.

A mild and effective method involves the use of cesium carbonate (Cs₂CO₃) as the base with quaternary ammonium (B1175870) salts, such as phenyltrimethylammonium (B184261) iodide (PhMe₃NI), serving as the methylating agent. This protocol demonstrates remarkable monoselectivity, avoiding the bis-methylation that can occur with traditional reagents like methyl iodide under basic conditions. The reaction tolerates a wide array of functional groups, including halides, ethers, nitro groups, aldehydes, esters, and nitriles, making it suitable for late-stage functionalization of complex molecules.

Heterogeneous bases like magnesium oxide (MgO) have also been employed for the N-methylation of indole with DMC, particularly under microwave conditions. This sustainable protocol allows for the efficient synthesis of N-methylindoles and benefits from the recyclability of the base. The reaction is effective for indoles with electron-withdrawing groups, though it was found to be unreactive for aliphatic N-containing heterocycles like indoline under the tested conditions. Another approach uses potassium hexamethyldisilazide (KHMDS) to mediate the synthesis of indolines through a domino C(sp³)-H activation, addition, and cyclization sequence, highlighting the utility of strong bases in constructing the core structure itself.

| Precursor | Base | Methylating Agent | Conditions | Product | Yield | Ref |

| Indole-5-carbonitrile | Cs₂CO₃ | PhMe₃NI | DMF, 80 °C | 1-Methylindole-5-carbonitrile | 91% | |

| 5-Nitroindole | Cs₂CO₃ | PhMe₃NI | DMF, 80 °C | 1-Methyl-5-nitroindole | 85% | |

| Indole | MgO | DMC | Microwave, 170 °C | 1-Methylindole (B147185) | Excellent | |

| Indole-3-acetonitrile | K₂CO₃ | DMC | DMF, 126 °C | 1-Methylindole-3-acetonitrile | 86.6% | |

| 5-Methoxyindole | - | DMC | Reflux, 5 h | 1-Methyl-5-methoxyindole | 97% |

Catalytic N-Methylation Techniques

Regioselective Functionalization of the this compound Core

Once the this compound scaffold is formed, its further derivatization through regioselective functionalization is crucial for creating molecular diversity. C-H activation has emerged as a powerful strategy to introduce substituents at specific positions on the indoline ring system, which is traditionally challenging due to the inherent reactivity of the C2 and C3 positions of the indole nucleus.

Directing group strategies and tailored catalytic systems have enabled the selective functionalization of C-H bonds on both the pyrrole (B145914) and benzene (B151609) moieties of the indole core.

Transition metal catalysis is at the forefront of C-H functionalization, with metals like ruthenium, rhodium, and palladium enabling transformations at positions that are otherwise difficult to access.

Ruthenium(II) catalysts have been successfully used for the regioselective direct diamidation of 3-carbonylindoles at the C4 and C5 positions using dioxazolones as the amide source. This protocol is notable for its ability to install two amide groups onto the benzene ring of the indole core in a single operation. For example, the reaction of 1-methylindole-3-carboxaldehyde with a dioxazolone in the presence of a [Ru(p-cymene)Cl₂]₂ catalyst system leads to the C4,C5-diamidated product.

Rhodium(III) catalysts, such as [RhCp*Cl₂]₂, are effective for the C4-alkenylation of indoles when a directing group, like an aldehyde at the C3 position, is present. This strategy allows for the selective formation of C-C bonds at the C4 position of the indole ring. Furthermore, Rh(II) catalysts can direct the C6-alkylation of 2-substituted NH-indoles with diazo compounds, where regioselectivity is controlled by a hydrogen-bonding directing effect. Nickel-catalyzed hydroheteroarylation has also been shown to be effective for the functionalization of 1-methylindole.

| Substrate | Catalyst | Reagent | Product | Yield | Position | Ref |

| 1-Methylindole-3-carboxaldehyde | [Ru(p-cymene)Cl₂]₂ | Phenyl dioxazolone | C4,C5-Diamidated indole | 40% | C4, C5 | |

| 1-Benzyl-1H-indole-3-carbaldehyde | [RhCp*Cl₂]₂ | Methyl acrylate | C4-Alkenylated indole | 35-92% | C4 | |

| N-methyl-indole | [Ru(p-cymene)Cl₂]₂ | Phenyl dioxazolone | No amidation product | - | - | |

| 1-Methylindole | Ni(cod)₂ / IMes | Allylbenzene | Branched hydroheteroarylation product | 90% | C2 | |

| 2-Phenylindole | Rh₂(esp)₂ | Ethyl 2-diazo-2-phenylacetate | C6-Alkylated indole | 95% | C6 |

As an alternative to transition metal-based systems, organocatalysis has emerged as a powerful, metal-free strategy for C-H functionalization. These methods offer a different reactivity and selectivity profile, often under mild conditions.

Enzymatic catalysis represents another frontier in organocatalytic C-H functionalization. Engineered cytochrome P450 enzymes have been developed for the regiodivergent C(sp³)–H functionalization of indolines via carbene transfer. This biocatalytic approach enables highly regio- and enantioselective alkylation at the exocyclic N-methyl group of this compound, as well as at the C2 or C3 positions of the indoline core, by selecting the appropriate enzyme variant. For example, using an engineered CYP119 variant, the N-methyl C-H bond of this compound can be functionalized with diazoacetone to yield the corresponding product in 97% yield and 92% enantiomeric excess.

Transition Metal-Catalyzed C-H Activation Protocols

Functional Group Interconversions and Derivatization

The inherent reactivity of the this compound scaffold allows for a wide range of functional group interconversions, enabling the synthesis of diverse and complex derivatives. These transformations are crucial for building molecular libraries and for the targeted synthesis of compounds with specific properties.

The oxidation of this compound derivatives serves as a powerful tool for introducing new functional groups and constructing novel heterocyclic systems. The specific outcome of the oxidation is highly dependent on the starting material and the oxidizing agent employed.

For instance, the oxidation of 1-amino-2-methylindoline with monochloramine can lead to different products based on the reaction's pH. In a strongly alkaline medium, the reaction proceeds through the rearrangement of a diaziridine intermediate to yield 1-amino-2-methylindole. Conversely, in neutral or slightly alkaline conditions, a tetrazene-type compound, azo(2-methyl)indoline, is formed. This tetrazene derivative can further decompose upon heating to around 150 °C, yielding 1,1′-bi(2-methyl)indoline.

Another approach involves the enzymatic oxidation of 1-methylindole-3-acetaldehyde using horseradish peroxidase. This reaction results in the formation of 1-methylindole-3-carboxaldehyde, effectively shortening the side chain by one carbon atom. Additionally, the oxidation of substituted methylindole derivatives, such as 7-methylindole, using agents like potassium permanganate (B83412) or chromium trioxide, provides a direct route to the corresponding indolin-2-one scaffold.

These selective oxidation methods highlight the versatility of the indoline core, allowing for its conversion into various indole-based structures and other complex heterocyclic frameworks.

This compound-2-thione is a key thio-derivative that serves as a versatile intermediate in the synthesis of numerous sulfur-containing heterocycles. Its utility is prominently demonstrated in multi-component reactions for the construction of complex molecular architectures.

A notable example is the one-pot synthesis of functionalized thiopyrano[2,3-b]indole derivatives. This reaction involves the condensation of this compound-2-thione, an aromatic aldehyde, and malononitrile (B47326) in water at 100°C. This method is highly efficient, affording excellent yields of the desired polycyclic products. The reaction demonstrates broad substrate scope with respect to the aromatic aldehyde component.

Table 1: Synthesis of Thiopyrano[2,3-b]indole Derivatives via Multi-Component Reaction

| Aldehyde Substituent | Product | Yield |

| Phenyl | 2-amino-9-methyl-4-phenyl-4,9-dihydrothiopyrano[2,3-b]indole-3-carbonitrile | 97% |

| 3-Nitrophenyl | 2-amino-9-methyl-4-(3-nitrophenyl)-4,9-dihydrothiopyrano[2,3-b]indole-3-carbonitrile | 93% |

| 2-Bromophenyl | 2-amino-4-(2-bromophenyl)-9-methyl-4,9-dihydrothiopyrano[2,3-b]indole-3-carbonitrile | 91% |

| Benzo[d] Current time information in Bangalore, IN.dioxol-5-yl | 2-amino-4-(benzo[d] Current time information in Bangalore, IN.dioxol-5-yl)-9-methyl-4,9-dihydrothiopyrano[2,3-b]indole-3-carbonitrile | 95% |

The reactivity of the thione group in this compound-2-thione also allows for its participation in formal ene reactions and nucleophilic substitutions, further expanding its synthetic utility.

Multi-component reactions (MCRs) and cascade (or domino) processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving step economy. Derivatives of this compound are excellent substrates for these advanced methodologies.

One such strategy involves a copper-sulfate-catalyzed three-component Diels-Alder reaction of 2-methylindole, aromatic aldehydes, and various dienophiles to produce diverse spirotetrahydrocarbazoles. This process proceeds through the in situ generation of an indole-based ortho-quinodimethane intermediate. Similarly, a one-pot, three-component reaction between N-methylindole, an aromatic aldehyde, and heteroaryl amines under solvent-free conditions provides a green and efficient route to novel gramine (B1672134) analogues.

Cascade reactions often involve a series of intramolecular transformations triggered by a single event. For example, a thiol-mediated three-step cascade can convert indole-tethered ynones directly into functionalized quinolines through a sequence of dearomatizing spirocyclization, nucleophilic substitution, and ring expansion. Another elegant cascade involves a Lewis acid-catalyzed Pictet-Spengler cyclization between indole derivatives and 2-aminobenzyl alcohols, followed by condensation and spiro-annulation, to yield complex spirobenzazepinoindoles. The development of domino cyclization reactions has been particularly crucial for accessing functionalized oxindoles that contain challenging quaternary carbon centers.

Table 2: Examples of Multi-Component and Cascade Reactions

| Reaction Type | Starting Materials | Catalyst/Reagent | Product |

| [3+3] Annulation Cascade | This compound-2-thione, Isatylidene malononitrile | Dinuclear Zinc Complex | Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] |

| Thiol-Mediated Cascade | Indole-tethered ynone, Thiol | Thiol (multitasking reagent) | Functionalized Quinoline |

| Multi-Component Diels-Alder | 2-Methylindole, Aromatic aldehyde, Dienophile | CuSO₄ | Spirotetrahydrocarbazole |

| Pictet-Spengler Cascade | Indole derivative, 2-Amino benzyl (B1604629) alcohol, Ninhydrin | TiCl₄ | Spirobenzazepinoindole |

These processes represent the forefront of modern synthetic efficiency, enabling the rapid assembly of intricate molecular frameworks from readily available starting materials.

Synthesis of Thio-Derivatives (e.g., this compound-2-thione)

Asymmetric Synthesis and Enantioselective Transformations

The synthesis of single-enantiomer compounds is of paramount importance, and the development of asymmetric methods to access chiral this compound derivatives is a significant area of research. These methods rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

A key aspect of asymmetric synthesis is the design and development of effective chiral catalysts. For transformations involving this compound derivatives, several classes of catalysts have been explored.

BINOL-derived catalysts are prominent in this field. For example, a BINOL-type chiral imidodiphosphoric acid has been successfully employed to catalyze the asymmetric [5+1] annulation reaction of 2-pyrrolylphenol with this compound-2,3-dione. This method provides enantioenriched spiro[3,2′-morpholine-oxindole] derivatives in high yields and enantioselectivities. Similarly, chiral phosphoric acids, another class of Brønsted acid catalysts derived from BINOL, have proven effective in various enantioselective transformations.

Metal-based chiral catalysts have also been developed. A dinuclear zinc-ProPhenol complex was found to be highly effective for the asymmetric [3+3] annulation of this compound-2-thione and isatylidene malononitriles, yielding chiral spiro-thiopyrano-indole derivatives with excellent enantioselectivity (up to 99% ee). In another example, a catalyst system generated from ZrCl₄ and a 3,3'-dibromo-BINOL ligand serves as a chiral Lewis acid-assisted Brønsted acid, enabling a conjugate addition/asymmetric protonation/aza-Prins cascade to produce complex polycyclic indolines. The development of such catalysts is crucial for expanding the toolbox of asymmetric reactions.

Achieving high levels of stereochemical control is the ultimate goal of asymmetric synthesis. This is accomplished through the careful selection of chiral catalysts, substrates, and reaction conditions to favor the formation of one enantiomer over the other.

In the dinuclear zinc-catalyzed asymmetric [3+3] annulation of this compound-2-thione, excellent stereochemical control is achieved, with enantiomeric excesses (ee) consistently above 90% for a range of substrates. The choice of ligand and the specific substitution pattern on the indoline-2-thione (B1305242) substrate are critical factors influencing the enantioselectivity. For example, N-ethyl and N-benzyl substituted indoline-2-thiones provided products with 99% and 94% ee, respectively.

Table 3: Enantioselective [3+3] Annulation of Substituted Indoline-2-thiones

| N-Substituent of Indoline-2-thione | Yield | Enantiomeric Excess (ee) |

| H | 73% | 90% |

| Methyl | 88% | 99% |

| Ethyl | 83% | 99% |

| Benzyl | 65% | 94% |

| Allyl | 70% | 97% |

Mechanistically, stereocontrol can be exerted at a key protonation step. In the synthesis of enantioenriched pyrroloindolines, a SnCl₄·BINOL complex acts as a chiral Lewis acid-assisted Brønsted acid (LBA), which controls the facial selectivity of a protonation event on an enolate intermediate. Furthermore, reaction parameters such as temperature play a significant role; lower temperatures often lead to higher enantioselectivity. These examples demonstrate that a deep understanding of reaction mechanisms and catalyst behavior is essential for achieving precise stereochemical control in the functionalization of the this compound scaffold.

Spectroscopic and Structural Elucidation of 1 Methylindoline Compounds

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-methylindoline compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of this compound, the methyl group protons at the N1 position typically appear as a singlet. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the signal for the N-methyl group is observed around 3.576 ppm. The aromatic protons of the indoline (B122111) ring system resonate in the downfield region, typically between 6.4 and 7.7 ppm, with their specific chemical shifts and coupling patterns providing information about their positions on the benzene (B151609) ring. For example, the proton at position 2 of the five-membered ring is often found at approximately 6.434 ppm, while the aromatic protons on the benzene ring appear at distinct chemical shifts, such as 7.600 ppm, 7.215 ppm, 7.178 ppm, and 7.082 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The N-methyl carbon in this compound gives a characteristic signal in the aliphatic region. The carbons of the aromatic ring and the five-membered ring show signals in the aromatic region of the spectrum. Studies have shown that the chemical shifts of the ring carbons are sensitive to the type of substituent on the nitrogen atom. The use of advanced NMR techniques, such as two-dimensional (2D) experiments like HMQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals, which is crucial for confirming the structure of complex this compound derivatives. Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method are also employed to predict NMR chemical shifts, and the inclusion of solvent effects in these calculations often leads to better agreement with experimental data.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 3.576 | Data not available in provided sources |

| C2 | 6.434 | Data not available in provided sources |

| C3 | 6.900 | Data not available in provided sources |

| C4 | 7.082 | Data not available in provided sources |

| C5 | 7.178 | Data not available in provided sources |

| C6 | 7.215 | Data not available in provided sources |

| C7 | 7.600 | Data not available in provided sources |

Vibrational Spectroscopy Studies (Fourier-Transform Infrared, Fourier-Transform Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and vibrational modes of this compound and its derivatives. The experimental spectra are often interpreted with the aid of theoretical calculations, such as Density Functional Theory (DFT), to achieve accurate assignments of the observed vibrational bands.

The FT-IR spectrum of this compound exhibits characteristic absorption bands. A broad band observed in the region of 2800-3300 cm⁻¹ is assigned to the C-H stretching vibrations. Specifically, the peaks around 3050 cm⁻¹ and 2950 cm⁻¹ correspond to the stretching of unsaturated and saturated C-H bonds, respectively. The stretching modes of the methyl group are observed around 2885 cm⁻¹ (symmetric) and 2941 cm⁻¹ (asymmetric) in the FT-IR spectrum. Other vibrations of the methyl group, such as wagging, scissoring, and rocking, are also identified in the spectra.

FT-Raman spectroscopy provides complementary information to FT-IR. For 1-methylindole (B147185), the FT-Raman spectrum has been recorded and analyzed. The vibrational frequencies obtained from both FT-IR and FT-Raman are often in good agreement with the frequencies calculated using theoretical methods. The analysis of vibrational spectra is crucial for understanding the molecular structure and has been used to study intermolecular interactions, such as hydrogen bonding between 1-methylindole and other molecules like water and alcohols.

Table 2: Selected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| Unsaturated C-H stretch | ~3050 | Data not available in provided sources |

| Saturated C-H stretch | ~2950 | Data not available in provided sources |

| CH₃ asymmetric stretch | 2941 | 2940 |

| CH₃ symmetric stretch | 2885 | Data not available in provided sources |

Electronic Spectroscopy Investigations (Ultraviolet-Visible)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its derivatives. The UV-Vis absorption spectrum of this compound typically shows absorption bands in the near-ultraviolet region, which are characteristic of the indole (B1671886) chromophore.

Experimental UV-Vis spectra of this compound have been recorded in various solvents, such as water and ethanol, generally in the range of 200-400 nm. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be investigated using time-dependent density functional theory (TD-DFT) calculations, which help in the interpretation of the experimental spectra. The absorption spectra of some this compound derivatives show distinct peaks; for example, a derivative exhibited peaks at 275, 282, and 290 nm, which are indicative of the indole moiety. The electronic absorption spectra are sensitive to substituents on the indoline ring and the solvent environment.

Mass Spectrometry Analysis of Fragmentation Pathways and Molecular Ions

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound compounds. In the mass spectrum of 1-methylindole, the molecular ion peak (M⁺) is typically the base peak, indicating the stability of the molecular ion. The molecular ion for 1-methylindole is observed at an m/z of 131.

The fragmentation of 1-methylindole under electron impact involves several characteristic pathways. A notable fragmentation is the loss of a methyl group (CH₃) to form an ion at m/z 116. This fragment can further lose a molecule of hydrogen cyanide (HCN) to produce an ion at m/z 89. The presence of the ¹³C isotope results in a small M+1 peak at m/z 132. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the compound. The study of fragmentation patterns is essential for the structural identification of unknown this compound derivatives.

Table 3: Key Mass Spectrometry Data for 1-Methylindole

| m/z | Assignment | Relative Intensity (%) |

|---|---|---|

| 131 | [M]⁺ (Molecular Ion) | 89.3 |

| 130 | [M-H]⁺ | 100.0 |

| 116 | [M-CH₃]⁺ | Data not available in provided sources |

| 103 | [C₈H₇]⁺ | 9.7 |

| 89 | [M-CH₃-HCN]⁺ | 3.7 |

| 77 | [C₆H₅]⁺ | 12.0 |

Solid-State Structural Characterization of this compound Derivatives (e.g., X-ray Crystallography)

X-ray crystallography is the definitive method for determining the three-dimensional solid-state structure of crystalline this compound derivatives. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

For example, the crystal structure of 5-bromo-1-methylindoline-2,3-dione (B1361368) has been reported. In this compound, the indoline ring system, the two ketone oxygen atoms, and the bromine atom are nearly coplanar. The molecules in the crystal are linked by weak C-H···O hydrogen bonds and π-π stacking interactions, forming a three-dimensional network. Another study on 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid revealed the dihedral angles between the two 1-methylindole units and the benzoic acid moiety. In the crystal structure of this compound, carboxylic acid inversion dimers are formed through pairs of O-H···O hydrogen bonds. The crystal structure of tricarbonyl-(η⁶-1-methyl-2-trimethylsilyl-7-ethoxycarbonyl-indole)chromium(0) has also been determined, providing insights into the coordination chemistry of 1-methylindole derivatives. These detailed structural analyses are crucial for understanding the structure-property relationships of these compounds.

Theoretical and Computational Studies on 1 Methylindoline Reactivity and Structure

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) has emerged as a widely used quantum mechanical method for studying molecular systems due to its favorable balance between computational cost and accuracy. DFT calculations have been successfully applied to 1-methylindoline and related indole (B1671886) derivatives to predict their structural and electronic characteristics.

Optimization of Molecular Geometries and Bond Analysis

A fundamental application of DFT is the optimization of molecular geometries to find the most stable arrangement of atoms. For 1-methylindole (B147185), a closely related compound, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to obtain its optimized geometrical structure. The results of such calculations typically show good agreement with experimental data for parameters like bond lengths and angles. Bond order analysis, which provides information about the nature and strength of chemical bonds, can also be performed based on the optimized geometry.

| Parameter | Description | Significance in this compound Studies |

|---|---|---|

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into the strength and type of chemical bonds within the molecule. |

| Bond Angle | The angle formed between three atoms across at least two bonds. | Determines the overall shape and steric properties of the molecule. |

| Dihedral Angle | The angle between two intersecting planes, defined by four atoms. | Describes the conformation of the molecule and the spatial relationship between different parts of the structure. |

Electronic Properties: Frontier Molecular Orbitals, Charge Distribution, and Electrostatic Potential

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide valuable information on these properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species. For instance, the HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. In studies on 1-methylindole, the contributions of the nonpolar methyl group and the aromatic indole ring to the frontier molecular orbitals have been analyzed. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Charge Distribution: The distribution of electron density within a molecule can be quantified through methods like Mulliken charge analysis. This reveals the partial positive or negative charges on individual atoms, which helps in identifying electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting the regions of a molecule that are likely to be involved in electrophilic or nucleophilic attacks. Red-colored regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor) and are prone to nucleophilic attack.

| Property | Description | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and stability. |

| Mulliken Charge | A method for estimating partial atomic charges. | Helps identify electrophilic and nucleophilic centers. |

| Molecular Electrostatic Potential | The electrostatic potential mapped onto the electron density surface. | Visually identifies electron-rich and electron-poor regions, predicting sites of chemical interaction. |

Quantum Chemical Analysis of Reaction Mechanisms and Pathways

Quantum chemical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for a detailed understanding of the reaction mechanism. Such analyses have been applied to reactions involving this compound, providing insights into the sequence of elementary steps, the structures of transient species, and the factors governing selectivity.

Transition State Characterization and Activation Energy Calculations

A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. The energy required to reach this state is known as the activation energy (ΔG‡), which is a critical factor in determining the rate of a reaction. Quantum chemical methods can be used to locate and characterize transition state structures and to calculate their corresponding activation energies. For example, in the B(C6F5)3-catalyzed C–H silylation of N-methylindole, the rate-limiting step was identified through the calculation of Gibbs free energies of activation for the proposed elementary steps. Similarly, in a Ru-S complex-catalyzed silylation of 1-methylindole, the silyl (B83357) group transfer was identified as the rate-determining step based on its calculated energy barrier.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC is the minimum energy path on the potential energy surface that connects the transition state to the reactants and products. By following the IRC, chemists can verify that a calculated transition state indeed connects the intended reactants and products, thus confirming the proposed reaction pathway. IRC analysis is a standard procedure in computational studies of reaction mechanisms to ensure the validity of the identified transition states.

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion, play a crucial role in determining molecular structure, stability, and reactivity. NCI analysis, often based on the reduced density gradient (RDG), allows for the visualization and characterization of these weak interactions within a molecule or between interacting molecules. In the context of this compound, understanding the non-covalent interactions can provide insights into its aggregation behavior, its interactions with solvents, and its binding to catalysts or other reactants. The analysis can distinguish between stabilizing interactions (like hydrogen bonds and van der Waals forces) and destabilizing steric clashes.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound, particularly the conformation of its five-membered ring and the orientation of the N-methyl group, is a key determinant of its reactivity and physical properties. The indoline (B122111) ring system consists of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring. Unlike the aromatic and planar indole, the pyrrolidine ring in indoline is saturated and thus non-planar.

Density functional theory (DFT) simulations predict a puckered conformation for the pyrrolidine ring in derivatives like this compound-7-carbonitrile. This puckering is a common feature of five-membered rings, which adopt envelope or twist conformations to relieve ring strain. Molecular models suggest that the CAr-CAr-N valence angle in indoline and its N-methyl derivative is expected to be significantly smaller than the ideal 120° due to the strain inherent in the five-membered ring. However, some studies have indicated that the bicyclic structure in N-methylindoline can be planar.

The conformational flexibility of the indoline ring system allows it to adopt various spatial arrangements, which can impact its reactivity and interactions with other chemical species. For example, This compound-5-carbaldehyde (B1297105) has been utilized in studies of conformational changes in response to physical or chemical stimuli.

Solvent Effects on Reactivity and Spectroscopic Parameters

The surrounding solvent medium can profoundly influence the reactivity and spectroscopic properties of this compound. These solvent effects can be categorized as non-specific interactions, such as those arising from the solvent's polarity and dielectric constant, and specific interactions, like hydrogen bonding.

Reactivity:

The choice of solvent can alter reaction rates and even reaction pathways. For instance, polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. In the context of reactions involving indoline derivatives, the solvent can influence the stability of reactants and products, shifting the equilibrium of a reaction. For example, the reaction of 3-methylindole (B30407) with singlet oxygen shows a significant solvent-dependent contribution of chemical reaction versus physical quenching. In non-polar solvents, chemical reaction is negligible, but in hydrogen-bond donor solvents like methanol (B129727) or D₂O, it accounts for 30–40% of the total quenching. Solvents with larger π* (a measure of dipolarity/polarizability) and α (a measure of hydrogen-bond acidity) values enhance the chemical reaction component.

Spectroscopic Parameters:

Solvents can cause shifts in the absorption and emission spectra of molecules, a phenomenon known as solvatochromism. These shifts provide valuable information about the electronic structure and dipole moments of the molecule in its ground and excited states. Hybrid theoretical methods, which combine molecular dynamics with semiempirical molecular orbital procedures, have been used to study the solvent effects on the fluorescence spectra of indole derivatives. These studies show that the fluorescence red shifts predicted in various solvents like water, methanol, and butanol are in good agreement with experimental values.

The solvent relaxation process following photoexcitation of an indole chromophore often has two components: a fast, inertial component and a slower component related to the longitudinal relaxation time of the solvent. Even in a rigid solvent at low temperatures, a fast red shift in fluorescence can be observed due to the inertial response of the solvent molecules to the change in the solute's dipole moment upon excitation.

For 1-methylindole, thermochromic shift methods have been used to determine the dipole moments in the ground and excited states. The inclusion of solvent effects in theoretical calculations, such as through the polarizable continuum model (PCM), is crucial for accurately predicting spectroscopic parameters like NMR chemical shifts.

The table below summarizes the effect of different solvents on the spectroscopic properties of indoline derivatives.

| Solvent Property | Effect on this compound Derivatives |

| Polarity | Influences reaction rates and can stabilize charged intermediates. Causes shifts in UV-Vis absorption and fluorescence spectra. |

| Hydrogen Bonding | Can form specific interactions with the molecule, affecting its conformation and reactivity. In some reactions, hydrogen-bond donor solvents can significantly alter the reaction pathway. |

| Viscosity | Can affect the rate of diffusion-controlled reactions and the dynamics of solvent relaxation around an excited molecule. |

| Dielectric Constant | Affects the stability of charged species and influences the energy of electronic transitions. |

Non-Linear Optical Properties and Molecular Response

Non-linear optical (NLO) materials are of great interest for their potential applications in technologies such as optical signal processing, optical switches, and data storage. Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit significant NLO responses. The key molecular properties governing NLO activity are the polarizability (α) and the first hyperpolarizability (β).

Theoretical calculations, often employing density functional theory (DFT), are a primary tool for predicting the NLO properties of molecules. These calculations can determine the polarizability, anisotropy of polarizability, and first hyperpolarizability of a molecule. For a molecule to have a significant NLO response, it typically needs a large change in dipole moment upon electronic excitation, which is often associated with intramolecular charge transfer (ICT) from a donor to an acceptor group.

While this compound itself is not a classic D-π-A molecule, its derivatives can be designed to have significant NLO properties. The indoline nitrogen can act as an electron donor, and by introducing a suitable electron-withdrawing group on the aromatic ring, a D-A or D-π-A system can be created. The non-planar, puckered nature of the indoline ring can influence the extent of π-conjugation and thus the NLO response.

Computational studies on various organic molecules have shown that the first hyperpolarizability (β) is a key indicator of NLO activity. For instance, studies on fused-triazine derivatives have shown that compounds with higher dipole moments and smaller HOMO-LUMO energy gaps tend to have larger hyperpolarizability values, indicating better NLO potential. The calculated hyperpolarizability of these compounds was found to be significantly higher than that of urea (B33335), a standard NLO reference material.

The table below presents theoretical NLO data for representative organic molecules, illustrating the range of values observed. Similar calculations can be applied to novel this compound derivatives to assess their potential as NLO materials.

| Compound | Dipole Moment (D) | Polarizability (α) (x 10⁻²⁴ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| Urea (reference) | --- | --- | 0.38 |

| Fused Triazine Derivative 3 | 2.76 | 6.09 | 15 times urea |

| Fused Triazine Derivative 5 | 6.96 | 10.75 | 24 times urea |

These studies highlight the importance of theoretical and computational methods in understanding and predicting the complex behaviors of molecules like this compound, from its fundamental structure and conformational dynamics to its interactions with its environment and its potential for advanced applications.

Investigation of Reaction Mechanisms Involving 1 Methylindoline Derivatives

Mechanistic Insights into Hydrogenation and Dehydrogenation Processes

The reversible hydrogenation and dehydrogenation of N-heterocycles like 1-methylindole (B147185) are central to their application as Liquid Organic Hydrogen Carriers (LOHCs). Mechanistic studies have illuminated the intricate steps involved in these transformations.

The hydrogenation of 1-methylindole to 1-methylindoline and its fully saturated analogue, octahydro-1-methylindole, has been achieved using various catalytic systems. A notable advancement is the use of main-group triarylborane catalysts, which operate via a Frustrated Lewis Pair (FLP) mechanism. In this pathway, the H₂ molecule is heterolytically cleaved. Mechanistic studies revealed that the hydrogenation of 1-methylindole involves an "olefin-to-nitrogen switching" of Lewis bases. Initially, the H₂ cleavage is facilitated by an FLP composed of the indole's C3-carbon and the boron atom. As the reaction proceeds and the indoline (B122111) product is formed, the Lewis base switches from the carbon of the indole (B1671886) to the nitrogen atom of the indoline, which then forms an FLP with the borane (B79455) catalyst for subsequent H₂ activation. This switching mechanism is key to achieving high turnover numbers.

The full hydrogenation of 1-methylindole to octahydro-1-methylindole can be accomplished with high conversion and selectivity using a 5 wt% Ru/Al₂O₃ catalyst at 130 °C and 6.0 MPa.

| Process | Catalyst | Key Mechanistic Feature | Reactant/Product | Reference |

|---|---|---|---|---|

| Hydrogenation | Triarylboranes (e.g., B(C₆F₅)₃) | Frustrated Lewis Pair (FLP) mediated H₂ cleavage; Olefin-to-nitrogen Lewis base switching. | 1-Methylindole → this compound | , , |

| Hydrogenation | 5 wt% Ru/Al₂O₃ | Complete hydrogenation under pressure. | 1-Methylindole → Octahydro-1-methylindole | , |

| Dehydrogenation | 5 wt% Pd/Al₂O₃ | Stepwise, first-order reaction. | Octahydro-1-methylindole → 1-Methylindole | , , |

Electrophilic Aromatic Substitution Pathways

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS), with a strong preference for reaction at the C3 position. The general mechanism involves the attack of the nucleophilic aromatic ring on an electrophile (E+), which is the rate-determining step as it disrupts aromaticity to form a carbocation intermediate, often called a Wheland intermediate or sigma complex. This is followed by a rapid deprotonation step to restore aromaticity.

Several specific EAS reactions on 1-methylindole have been mechanistically investigated:

C-H Silylation and Borylation : The C-H silylation of 1-methylindole with hydrosilanes, catalyzed by a Ru-S complex, proceeds through a four-step mechanism: (i) Si-H activation on the catalyst, (ii) silyl (B83357) transfer to the C3 position of 1-methylindole to form a cationic Wheland intermediate, (iii) proton abstraction, and (iv) H₂ elimination to regenerate the catalyst. The silyl transfer is the rate-determining step. A similar pathway is observed for C-H borylation.

C3 Amidation : Borane Lewis acids like B(C₆F₅)₃ catalyze the C3 amidation of 1-methylindole with isocyanates. The reaction proceeds via activation of the isocyanate by the borane, followed by nucleophilic attack from the C3 position of the indole. DFT studies support this pathway.

Direct Arylation : Palladium-catalyzed direct arylation of 1-methylindole has been studied to understand the regioselectivity. Kinetic studies, including reaction order and kinetic isotope effects, strongly support an electrophilic palladation pathway. A proposed mechanism involves an initial electrophilic palladation of the indole followed by a 1,2-migration of the intermediate palladium species to explain the observed regioselectivity.

Selanylation : The direct selanylation at the C3 position of 1-methylindole can be catalyzed by silver(I). The proposed mechanism involves the interaction of the soft Lewis acid Ag(I) with the selenium atom of a diselenide, which facilitates its nucleophilic cleavage by the indole ring in an electrophilic aromatic substitution manner.

| Reaction | Electrophile Source | Catalyst | Key Mechanistic Step/Intermediate | Reference |

|---|---|---|---|---|

| C-H Silylation | Hydrosilanes (e.g., HSiMe₂Ph) | Ru-S Complex | Silyl transfer to C3; Cationic Wheland intermediate. | |

| C3 Amidation | Isocyanates | B(C₆F₅)₃ | Nucleophilic attack of indole C3 on Lewis acid-activated isocyanate. | , |

| C-H Arylation | Iodobenzene | Palladium Complex | Electrophilic palladation followed by 1,2-migration of Pd-species. | |

| C3 Selanylation | Diphenyl diselenide | Ag₂SO₄ | Ag(I)-assisted cleavage of Se-Se bond by indole. |

Catalytic Reaction Pathways and Intermediates

The catalytic functionalization of this compound derivatives involves diverse pathways and the formation of critical reaction intermediates.

Borane Catalysis : In reactions catalyzed by boranes like B(C₆F₅)₃, the borane acts as a Lewis acid, activating substrates such as isocyanates for nucleophilic attack. In dehydrogenative silylation, DFT calculations suggest a pathway involving nucleophilic attack, proton abstraction, and hydride migration, with the formation of a B–Si complex as a key step. The catalyst forms a stable Lewis adduct with the product, which can be observed and characterized.

Palladium Catalysis : Asymmetric hydrogenation of indoles catalyzed by palladium complexes involves the heterolytic activation of hydrogen gas, assisted by a counter-ion like trifluoroacetate, via a six-membered-ring transition state. This generates an active Pd-hydride species. The reaction is believed to proceed through an outer-sphere, ionic hydrogenation mechanism, which is favored in polar solvents that can stabilize the ionic intermediates.

Ruthenium Catalysis : In the Ru-S complex-catalyzed C-H silylation of 1-methylindole, the catalytic cycle involves distinct intermediates. The activation of the Si-H bond does not lead to a free silylium (B1239981) ion but rather to a thiosilane-supported Ru-H complex. This intermediate then transfers the silyl group to the indole.

Indium Catalysis : DFT studies on the reaction between N-methylindole and a keto ester catalyzed by indium halides (InX₃) have been used to map the reaction pathway. The calculations identified the geometries of intermediates and transition states, showing that InF₃ is an effective catalyst and that the formation of the 1,4-adduct is kinetically favored over the 1,2-adduct.

| Catalyst System | Reaction Type | Proposed Active Intermediate | Reference |

|---|---|---|---|

| B(C₆F₅)₃ | C3 Amidation / Silylation | Lewis acid-substrate adduct (e.g., Isocyanate-B(C₆F₅)₃); B-Si complex | , , |

| Palladium / Chiral Ligand / Acid | Asymmetric Hydrogenation | Active Pd-hydride species; Iminium ion | |

| Ru-S Complex | C-H Silylation | Thiosilane-supported Ru-H complex | |

| InX₃ (X=F, Br) | Friedel-Crafts type reaction | InX₃-keto ester complex |

Ring-Opening and Rearrangement Mechanisms

While less common than substitutions, ring-opening and rearrangement reactions of indoline derivatives provide pathways to structurally diverse molecular scaffolds.

Reductive Rearrangement : N-arylindoles can undergo a reductive rearrangement to dihydroacridines when heated with triethylsilane and potassium tert-butoxide. Mechanistic studies suggest the pathway involves the formation of an indole radical anion via electron transfer. This radical anion then undergoes fragmentation of the indole C2–N bond to afford a distal radical anion, which subsequently undergoes a ring-closing reaction to form the product.

Rearrangement of Aminoindoline Derivatives : The reaction of 1-amino-2-methylindoline with monochloramine can lead to different products depending on the pH. In a strongly alkaline medium, the proposed mechanism involves the transient formation of an indolic aminonitrene, which rearranges via a diaziridine intermediate to yield 1-amino-2-methylindole. In neutral or slightly alkaline conditions, a tetrazene is formed.

α-Iminol Rearrangement : A palladium-catalyzed reaction between N-methylindole and a 1-cyanocyclobutyl ester proceeds via a unique rearrangement. The indole first adds to the nitrile group, forming a tetrahedral imine intermediate. Subsequent C-O bond cleavage generates an α-iminol intermediate, which then undergoes a ring-expansion rearrangement to yield a substituted quinoline.

| Reaction Type | Reagents/Conditions | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| Reductive Rearrangement | Et₃SiH / KOtBu, heat | Indole radical anion | N-Arylindole → Dihydroacridine | |

| Rearrangement | Monochloramine, strong base | Indolic aminonitrene, Diaziridine | 1-Amino-2-methylindoline → 1-Amino-2-methylindole | |

| Tandem Addition/Rearrangement | 1-Cyanocyclobutyl ester, Pd(OAc)₂/bpy | α-Iminol intermediate | N-Methylindole → Substituted Quinoline |

Applications of 1 Methylindoline and Its Derivatives in Advanced Materials and Catalysis

Role in Liquid Organic Hydrogen Carrier (LOHC) Systems

1-Methylindole (B147185), the dehydrogenated form of 1-methylindoline's saturated analogue (octahydro-1-methylindole), is a significant candidate for Liquid Organic Hydrogen Carrier (LOHC) systems. LOHC technology provides a safe and practical method for storing and transporting hydrogen by chemically bonding it to a liquid carrier molecule through hydrogenation and releasing it via dehydrogenation. 1-Methylindole is considered a promising LOHC material due to its high hydrogen storage capacity of 5.76 wt%, a low melting point below -20 °C, and high accessibility.

The efficiency of an LOHC system is fundamentally governed by the thermodynamics of its hydrogenation and dehydrogenation cycles. For the 1-methylindole system, the key reaction involves the reversible hydrogenation of 1-methylindole (H0-MI) to octahydro-1-methylindole (H8-MI).

Thermodynamic studies have revealed that the 1-methylindole/octahydro-1-methylindole system possesses favorable characteristics compared to other LOHC candidates. The enthalpy of reaction for the release of hydrogen from octahydro-1-methylindole is estimated to be approximately +55.6 kJ/mol of H₂, a value comparable to that of the perhydro-indole system and significantly lower than many homocyclic LOHCs. This lower enthalpy suggests that dehydrogenation can occur under milder conditions, which is advantageous for energy efficiency. The hydrogenation enthalpies for mono-methylated indoles, including 1-methylindole, are reported to be in the range of -48.4 to -52.3 kJ/mol per mole of H₂.

Equilibrium studies show that the main product of 1-methylindole hydrogenation is octahydro-1-methylindole, with only trace amounts of intermediates like this compound (H2-MI) and 1-methyl-4,5,6,7-tetrahydro-1H-indole (H4-MI) being observed. A key finding is the enhanced thermal stability of the 1-methylindole system compared to its non-methylated counterpart, indole (B1671886). The 1-methylindole system maintains stability at temperatures up to 200 °C, whereas the indole system begins to decompose rapidly above 170-180 °C. This improved stability reduces the likelihood of decomposition during the reactive cycles. The apparent activation energy for the dehydrogenation of octahydro-1-methylindole has been determined to be 122.99 kJ/mol.

Table 1: Thermodynamic and Reaction Parameters for the 1-Methylindole LOHC System

| Parameter | Value | Conditions / Catalyst | Source(s) |

|---|---|---|---|

| Hydrogen Capacity | 5.76 wt% | Theoretical | , |

| Melting Point (1-Methylindole) | < -20 °C | - | , |

| Dehydrogenation Enthalpy | +55.6 kJ/mol H₂ | Liquid phase, standard conditions | , |

| Hydrogenation Enthalpy | -48.4 to -52.3 kJ/mol H₂ | - | |

| Activation Energy (Dehydrogenation) | 122.99 kJ/mol | Pd/Al₂O₃ catalyst |

The performance of the 1-methylindole LOHC system is critically dependent on the catalysts used for the hydrogenation and dehydrogenation reactions. Research has primarily focused on heterogeneous catalysts, with noble metals supported on metal oxides being the most common.

For the hydrogenation of 1-methylindole to octahydro-1-methylindole, a 5 wt% ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst has proven highly effective. Complete hydrogenation with 100% conversion and selectivity can be achieved at 130 °C and 6.0 MPa hydrogen pressure.

For the reverse reaction, dehydrogenation, palladium-based catalysts are favored. A 5 wt% palladium on alumina (Pd/Al₂O₃) catalyst is commonly used, with successful hydrogen release demonstrated in the temperature range of 160–190 °C. Studies have shown that using a 1 wt.% Pd/Al₂O₃ catalyst can achieve a 100% hydrogen yield from octahydro-1-methylindole within one hour at 240 °C. The purity of the hydrogen gas released during dehydrogenation is exceptionally high, at over 99.99%.

More advanced catalyst designs have also been explored. A novel palladium catalyst supported on hierarchical titanate nanosheets (Pd/HTN) has demonstrated superior catalytic activity for both the hydrogenation and dehydrogenation reactions in the N-methylindole system. This single-catalyst approach, which successfully facilitates reversible hydrogen storage and release in one reactor, is attributed to enhanced hydrogen spillover on the defective titanate support.

Table 2: Catalysts for the 1-Methylindole LOHC System

| Reaction | Catalyst | Optimal Temperature | Key Findings | Source(s) |

|---|---|---|---|---|

| Hydrogenation | 5 wt% Ru/Al₂O₃ | 130 °C | 100% conversion and selectivity. | , |

| Dehydrogenation | 5 wt% Pd/Al₂O₃ | 160-190 °C | High hydrogen yield (>99.99% purity). | , , |

| Dehydrogenation | 1 wt% Pd/Al₂O₃ | 240 °C | 100% hydrogen yield in 1 hour. |

Thermodynamic Equilibrium Studies of Hydrogenation/Dehydrogenation Cycles

Catalytic Utility in Organic Transformations

Beyond its role in hydrogen storage, the 1-methylindole scaffold is a valuable building block in various catalytic organic transformations. Its electron-rich aromatic system and specific reactivity at the C2 and C3 positions make it a useful substrate for developing new synthetic methodologies.

In the realm of homogeneous catalysis, 1-methylindole has been utilized as a substrate in several important carbon-carbon bond-forming reactions. One notable application is in the palladium-catalyzed C-H arylation, a modern method for creating heterobiaryl motifs prevalent in pharmaceuticals and advanced materials. Using a homogeneous palladium acetate (B1210297) (Pd(OAc)₂) catalyst, 1-methylindole can be selectively arylated at the C2 position with aryldiazonium salts. The reaction proceeds under mild, base-free conditions at room temperature with low catalyst loadings (as low as 0.5 mol%), demonstrating high efficiency and operational simplicity.

Another example involves the use of a gold-based homogeneous catalyst. An Au(III)/TPPMS complex has been shown to be an effective catalyst for the benzylation of the strong pi-nucleophile 1-methylindole, a transformation where common Brønsted or Lewis acids are often ineffective.

The application of heterogeneous catalysts in transformations involving 1-methylindole presents both opportunities and challenges. These catalysts are attractive due to their ease of separation and potential for recycling.

In asymmetric catalysis, supported oligopeptide catalysts have been used for one-pot sequential Friedel–Crafts reactions between N-methylindole derivatives and aromatic unsaturated aldehydes. This demonstrates the potential for creating chiral molecules using recoverable heterogeneous systems.

However, the interaction between the substrate and the catalyst support can significantly influence reactivity. For instance, in the hydrogenation of indole to indoline (B122111) using a Ru(II) complex immobilized on silica (B1680970), the reaction is believed to be facilitated by hydrogen bonding between the indole N-H group and the silica surface. Tellingly, when 1-methylindole was used as the substrate under the same conditions, no hydrogenation was observed. The methylation of the nitrogen atom prevents the crucial interaction with the support, highlighting a key consideration in designing heterogeneous catalytic systems for N-substituted indoles. This specific finding underscores how the structure of the substrate must be carefully matched with the nature of the heterogeneous catalyst and its support to achieve the desired transformation.

Medicinal Chemistry and Biological Relevance of the 1 Methylindoline Scaffold

Strategic Role as a Privileged Scaffold in Drug Design and Development

The concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple, diverse biological targets with high affinity, making it a valuable starting point for the development of new drugs. The indole (B1671886) ring is widely recognized as one of the most important privileged structures in drug discovery. This status is attributed to its ability to mimic peptide structures and engage in various non-covalent interactions with enzymes and receptors. The indoline (B122111) scaffold, as a close structural relative, also serves as a pivotal core for designing bioactive compounds. Its three-dimensional structure, compared to the planar indole, offers different spatial arrangements for substituents, allowing for fine-tuning of interactions with biological targets.

The 1-methylindoline framework specifically offers a fixed substitution on the nitrogen atom, which can influence the molecule's polarity, metabolic stability, and binding orientation within a receptor pocket. This N-methylation prevents the formation of hydrogen bonds where the indole N-H group might typically act as a donor, a critical factor in structure-activity relationship studies.

Development of Bioactive Indoline-Based Compounds

The versatility of the indoline scaffold has spurred the synthesis and evaluation of numerous derivatives. Researchers have focused on introducing various functional groups at different positions of the indoline ring to explore and optimize biological activity. For instance, novel indoline derivatives have been prepared with substitutions at the 1-position (the nitrogen atom) and on the benzene (B151609) ring. These modifications include the attachment of chains bearing amino, ester, amide, or alcohol functionalities to the nitrogen, and the addition of substituents like chloro, methoxy, methyl, fluoro, or hydroxyl groups to the aromatic part of the molecule.

A notable example involves the use of this compound-2,3-dione (N-methylisatin) as a starting material. This compound has been utilized to create a series of isatin-based amides by reacting it with malononitrile (B47326) and subsequently with various aryl amines. The resulting compounds have been investigated for their potential as novel pharmaceutical agents, capitalizing on the established biological activities of the isatin (B1672199) core. Such synthetic efforts highlight the role of the this compound scaffold as a versatile building block for generating libraries of compounds for biological screening.

Structure-Activity Relationship Studies of this compound Derivatives (General Principles)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For indoline derivatives, SAR studies have revealed several key principles:

Substitution on the Nitrogen (N-1 position): The nature of the substituent at the N-1 position is critical. As seen in the development of potent antioxidant and anti-inflammatory agents, attaching side chains with ester, amine, amide, or alcohol groups to the indoline nitrogen can dramatically enhance potency compared to the unsubstituted indoline. The presence of the methyl group in this compound provides a specific lipophilic and steric character at this position, which can be crucial for fitting into hydrophobic pockets of target enzymes or receptors.

Substitution on the Benzene Ring: Modifications on the aromatic portion of the indoline scaffold also significantly impact bioactivity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its binding affinity and reactivity. SAR studies on indole diketopiperazine alkaloids, for example, showed that the type and position of substituents are crucial for antimicrobial activity.

Stereochemistry: The three-dimensional arrangement of atoms is vital. For many bioactive molecules, only one enantiomer (a non-superimposable mirror image) exhibits the desired pharmacological effect. In the optimization of indoloisoquinoline derivatives against P. falciparum, compounds derived from D-tryptophan were found to be more active than those from L-tryptophan, highlighting the importance of stereochemistry. While this example is from indole chemistry, the principle is directly applicable to the non-planar indoline scaffold.

Precursor for Pharmacologically Active Molecules (e.g., Antihypertension Drugs)

The indole scaffold is a well-established precursor for a wide array of pharmacologically active molecules, including several used to treat hypertension. Naturally occurring indole alkaloids such as Reserpine, from the Rauwolfia serpentina plant, and Ajmalicine are classical examples of antihypertensive agents. Reserpine was historically used to manage high blood pressure and psychosis, while Ajmalicine acts as an α1-adrenergic receptor antagonist. Other indole-containing drugs like Pindolol are also used in hypertension management.

More recent drug discovery efforts have continued to leverage this scaffold. For instance, novel indole-3-carboxylic acid derivatives have been designed and synthesized as potent antagonists of the angiotensin II type 1 (AT1) receptor, a key target in controlling blood pressure. In studies on spontaneously hypertensive rats, some of these compounds demonstrated a capacity to lower blood pressure more effectively and for a longer duration than the established drug Losartan.

While the saturated indoline scaffold, and specifically this compound, is less prominently cited in the literature as a direct precursor for currently marketed antihypertensive drugs compared to its unsaturated indole counterpart, its structural similarity makes it a highly promising candidate for future development in this area. The established success of indole derivatives provides a strong rationale for exploring this compound and other indoline-based structures as core components for new antihypertensive agents.

Exploration of Therapeutic Potential based on Indoline Core (e.g., anticancer, antimicrobial, anti-inflammatory, antioxidant)

The indoline core is a versatile pharmacophore that has been incorporated into compounds exhibiting a broad spectrum of therapeutic activities. Research has demonstrated the potential of indoline derivatives in several key areas of medicine.

Anticancer Activity: The indole scaffold is present in numerous anticancer agents, and derivatives of the related indoline core are also being actively investigated. For example, compounds synthesized from this compound-2,3-dione have been evaluated for their potential anticancer properties. The mechanisms often involve targeting crucial cellular processes in cancer cells, such as the inhibition of kinases or tubulin polymerization.

Antimicrobial Activity: Indoline derivatives have shown significant promise as antimicrobial agents. Isatin-based amides derived from this compound-2,3-dione demonstrated noteworthy activity against bacteria such as Bacillus subtilis and Escherichia coli. The search for new antimicrobial agents is critical due to rising antibiotic resistance, and the indoline scaffold provides a valuable template for designing novel compounds that can inhibit bacterial growth through various mechanisms, such as the inhibition of essential enzymes like the FabH protein in fatty acid synthesis.

Anti-inflammatory and Antioxidant Activity: Chronic inflammation and oxidative stress are underlying factors in many diseases. Indoline derivatives have been developed as highly potent anti-inflammatory and antioxidant agents. In one study, certain N-substituted indoline derivatives protected macrophage cells from oxidative stress-induced death and suppressed the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 at very low concentrations. These effects suggest that the indoline core can be modified to create powerful agents for treating pathological conditions associated with chronic inflammation.

The table below summarizes selected research findings on the therapeutic potential of indoline derivatives.

| Therapeutic Area | Derivative Class | Research Finding | Reference(s) |

| Anticancer | Isatin-based amides | Synthesized from this compound-2,3-dione, these compounds showed potential anticancer activity. | |

| Antimicrobial | Isatin-based amides | Demonstrated noteworthy antibacterial activity against Bacillus subtilis and Escherichia coli. | |

| Antimicrobial | Indole DKPs | Showed potent activity against bacteria, potentially through inhibition of the FabH protein. | |

| Anti-inflammatory | N-substituted indolines | Suppressed LPS-induced elevation of NO, TNF-α, and IL-6 in macrophages at picomolar to nanomolar concentrations. | |

| Antioxidant | N-substituted indolines | Protected RAW264.7 macrophages against cytotoxicity induced by hydrogen peroxide. |

Mechanisms of Action of Indoline-Derived Bioactive Compounds

For anticancer activity, indole derivatives are known to function through several mechanisms, which provides a strong basis for investigating their indoline counterparts. These mechanisms include the inhibition of protein kinases, which are critical for cell signaling and proliferation, and the disruption of microtubule dynamics by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis (programmed cell death). Some indole compounds also act as topoisomerase inhibitors, preventing the proper replication of DNA in cancer cells.

In the context of antimicrobial action, one identified mechanism for indole-based compounds is the inhibition of bacterial fatty acid synthesis. For instance, molecular docking studies have suggested that certain indole diketopiperazine alkaloids can bind effectively to the FabH protein, a key enzyme in this pathway, thereby halting bacterial growth. Other proposed antimicrobial mechanisms for indole derivatives include the inhibition of biofilm formation and the disruption of essential proteins like the filamentous temperature-sensitive protein Z (FtsZ).

The anti-inflammatory effects of indoline derivatives are often achieved by modulating key signaling pathways involved in the inflammatory response. Research has shown that these compounds can suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the inflammatory mediator nitric oxide (NO). This suggests an interaction with upstream signaling components, potentially including the NF-κB pathway, which is a central regulator of inflammation.

Future Research Directions and Perspectives

Innovations in Sustainable Synthesis of 1-Methylindoline Derivatives

The future of synthesizing this compound derivatives is increasingly focused on green and sustainable chemistry principles, aiming to reduce environmental impact, improve efficiency, and lower costs. Key innovations are centered on novel catalytic systems, alternative energy sources, and eco-friendly reaction media.

One promising area is the development of metal-free and organocatalytic approaches. For instance, benzoic acid has been used as a catalyst for the synthesis of N-alkylindolines, offering a cost-effective and less toxic alternative to traditional metal catalysts. Research is also exploring the use of hypervalent iodine reagents and other non-metal catalysts for various transformations on the indoline (B122111) scaffold.

The use of sustainable and unconventional reaction conditions is another major trend. Mechanochemical methods, such as ball-milling, have been shown to efficiently produce indole-hybrid chalcones from 1-methylindole-3-carboxaldehyde with minimal solvent use, significantly reducing reaction times compared to conventional methods. Similarly, employing water as a green solvent is a key focus. For example, a biochar-modified graphitic carbon nitride sulfonic acid (BCNSA) catalyst has demonstrated exceptional efficiency in synthesizing bis-indole derivatives from 1-methyl indole (B1671886) in water, with reactions completing in as little as 35 minutes on a gram scale.

Flow chemistry is emerging as a powerful tool for the synthesis of indole derivatives. Microflow reactors offer precise control over short reaction times and temperature, which can significantly increase product yield (up to 95%) and minimize the formation of unwanted byproducts like dimers that often plague traditional batch syntheses. This technology is highly scalable, making it suitable for industrial manufacturing.

Furthermore, research continues to refine metal-catalyzed reactions to be more sustainable. This includes developing copper-catalyzed one-pot syntheses and palladium-catalyzed processes that operate under milder conditions, use less catalyst, and are more tolerant of a wide range of functional groups.

| Synthesis Innovation | Key Features | Representative Reactants/Catalysts | Potential Advantages |

| Organocatalysis | Metal-free, cost-effective. | Benzoic acid, hypervalent iodine. | Reduced toxicity, alignment with pharmaceutical industry's green chemistry goals. |

| Mechanochemistry | Solvent-minimized, rapid reactions. | High-energy ball milling. | Eco-friendly, efficient for one-step synthesis of complex derivatives. |

| Aqueous Synthesis | Use of water as a green solvent. | Biochar-derived catalysts (e.g., BCNSA). | Sustainable, versatile, allows for easy catalyst recovery and reuse. |

| Flow Chemistry | Precise reaction control, high yield. | Microflow reactors. | Minimizes side reactions, reproducible scalability for industrial production. |

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of this compound derivatives. Advanced modeling techniques provide deep insights into molecular properties and reaction mechanisms, enabling a more rational, predictive approach to design.

Density Functional Theory (DFT) is a cornerstone of this effort. DFT calculations are widely used to investigate the electronic structure of indole derivatives, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical parameter for predicting a molecule's reactivity, stability, and optical properties. For instance, studies have shown that the electron-withdrawing ability of substituents on the indole ring affects the LUMO energy level more significantly, which is crucial for designing molecules for applications like dye-sensitized solar cells. DFT is also employed to predict spectroscopic data (e.g., NMR chemical shifts) and to study reaction energetics, helping to elucidate mechanisms and validate experimental findings.

Molecular Docking and Dynamics simulations are vital for designing derivatives with specific biological activities. These methods model the interaction between a ligand (like a this compound derivative) and a biological target, such as an enzyme or receptor. For example, docking studies have been used to understand how 1-methylindole (B147185) binds within the active site of the enzyme chloroperoxidase and to predict the binding modes of novel indoline derivatives to the EGFR kinase domain, a key target in cancer therapy. These simulations can predict binding energies and identify key interactions, guiding the synthesis of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) models represent another layer of predictive design. By correlating structural or electronic descriptors (often calculated using DFT) with experimentally determined biological activity, QSAR models can predict the potency of new, unsynthesized compounds. Genetic algorithms can be used to select the most relevant descriptors, leading to robust predictive models that can guide the design of derivatives with enhanced activity, such as improved efflux pump inhibitors.

| Modeling Technique | Application in this compound Research | Key Insights Provided |

| Density Functional Theory (DFT) | Investigating electronic structure, reactivity, and spectroscopic properties. | HOMO-LUMO energy gaps, molecular electrostatic potential, optimized geometries, predicted NMR spectra. |

| Molecular Docking | Simulating binding of derivatives to biological targets (e.g., enzymes). | Preferred binding orientation, binding energy, key amino acid interactions. |

| Molecular Dynamics (MD) Simulation | Assessing the stability of protein-ligand complexes over time. | Structural stability and compactness of the complex, dynamic interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular structure. | Correlation between structural/electronic descriptors and activity, prediction of potency for new compounds. |

Novel Applications in Chemical Biology and Materials Science